molecular formula C14H26O B14414747 5,7,8,8-Tetramethyl-6-methylidenenonan-4-one CAS No. 81786-83-6

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one

Cat. No.: B14414747
CAS No.: 81786-83-6
M. Wt: 210.36 g/mol
InChI Key: BEXCPNCFLNOXBL-UHFFFAOYSA-N
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Description

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one is an organic compound with a unique structure characterized by multiple methyl groups and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8,8-Tetramethyl-6-methylidenenonan-4-one typically involves the alkylation of a suitable precursor with methyl groups. One common method is the reaction of a ketone with a methylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7,8,8-Tetramethyl-6-methylidenenonan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Nonanone: A structurally similar compound with fewer methyl groups.

    5,7,8,4’-Tetramethoxyflavone: Another compound with multiple methyl groups but different functional groups.

Uniqueness

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one is unique due to its specific arrangement of methyl groups and the presence of a methylene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

81786-83-6

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

5,7,8,8-tetramethyl-6-methylidenenonan-4-one

InChI

InChI=1S/C14H26O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h11-12H,2,8-9H2,1,3-7H3

InChI Key

BEXCPNCFLNOXBL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)C(=C)C(C)C(C)(C)C

Origin of Product

United States

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